ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ester functional group, which is derived from the reaction between an acid and an alcohol. The compound has a unique structure that includes an ethoxycarbonyl group and a methylamino group attached to a but-2-enoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate typically involves the esterification of an appropriate carboxylic acid with an alcohol. One common method is the reaction of ethyl 4-aminobut-2-enoate with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can react with the ester group under mild conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobut-2-enoate: Similar structure but lacks the ethoxycarbonyl group.
Methyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (E)-4-[carbamoyl(methyl)amino]but-2-enoate: Similar structure but with a carbamoyl group instead of an ethoxycarbonyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate |
InChI |
InChI=1S/C10H17NO4/c1-4-14-9(12)7-6-8-11(3)10(13)15-5-2/h6-7H,4-5,8H2,1-3H3/b7-6+ |
InChI Key |
PBLMVNIYBQCBSI-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CN(C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C=CCN(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.